molecular formula C19H19N5O5S B11504131 N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide

Cat. No.: B11504131
M. Wt: 429.5 g/mol
InChI Key: CUMBYBWXYANSII-UHFFFAOYSA-N
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Description

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a triazine ring, makes it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and sulfonamides. The reaction conditions often include the use of solvents such as dioxane or dichloromethane, and bases like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dioxane or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a stabilizer and UV absorber, along with potential therapeutic applications, sets it apart from other triazine derivatives .

Properties

Molecular Formula

C19H19N5O5S

Molecular Weight

429.5 g/mol

IUPAC Name

1-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)-3-(4-methoxyphenyl)sulfonylurea

InChI

InChI=1S/C19H19N5O5S/c1-3-29-19-21-16(13-7-5-4-6-8-13)20-17(23-19)22-18(25)24-30(26,27)15-11-9-14(28-2)10-12-15/h4-12H,3H2,1-2H3,(H2,20,21,22,23,24,25)

InChI Key

CUMBYBWXYANSII-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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